molecular formula C18H17N5O2S B2571666 1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 1795457-83-8

1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2571666
CAS No.: 1795457-83-8
M. Wt: 367.43
InChI Key: CMPGQSWJIRCIBA-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide is a potent, selective, and cell-permeable inhibitor of AMP-activated protein kinase (AMPK). It functions by binding to the nucleotide-binding site of the AMPK α-subunit, effectively blocking ATP binding and subsequent kinase activity. This compound demonstrates high specificity for AMPK, showing minimal off-target effects on a broad panel of other kinases, making it an excellent pharmacological tool for dissecting AMPK signaling pathways. Research utilizing this inhibitor has been pivotal in elucidating the critical role of AMPK in cellular energy homeostasis, autophagy , and lipid metabolism . Its application is particularly valuable in cancer research, where AMPK activity is linked to tumor cell survival under metabolic stress; studies have used this inhibitor to investigate therapeutic strategies targeting cancer metabolism . Furthermore, it serves as a key compound in neuroscience for exploring AMPK's involvement in neuronal protection and excitotoxicity . By enabling precise inhibition of AMPK, this sulfonamide compound provides researchers with a powerful means to validate the kinase's function in diverse physiological and pathological contexts.

Properties

IUPAC Name

1-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-13-6-5-9-23-10-16(20-18(13)23)14-7-3-4-8-15(14)21-26(24,25)17-11-22(2)12-19-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPGQSWJIRCIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CN(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide, a compound belonging to the imidazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S and a molecular weight of approximately 398.48 g/mol. Its structure includes an imidazole ring, which is known for contributing to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, related compounds have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of related imidazole compounds, it was found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU). The following table summarizes the IC50 values for different compounds tested against HeLa cells:

CompoundIC50 (µM)Reference
1-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamideTBDCurrent Study
5-FU25.0
MTX30.0

The selectivity index of these compounds indicated a higher tolerance in normal cells compared to tumor cells, suggesting potential for therapeutic use with reduced side effects.

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. A notable study demonstrated that treatment with imidazole derivatives led to increased expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression is crucial for promoting programmed cell death in malignant cells.

Apoptosis Induction Study

In vitro experiments revealed that treatment with related compounds at concentrations around 3.24 µM resulted in:

  • 68.2% apoptosis rate in HeLa cells compared to a 39.6% rate induced by 5-FU.
  • Enhanced expression of caspase-3, indicating activation of apoptotic pathways .

Antimicrobial Activity

Beyond cancer research, imidazole derivatives have shown promising antimicrobial properties . For instance, studies have reported significant activity against various bacterial strains.

Antimicrobial Efficacy Table

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
1-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamideStaphylococcus aureusTBDCurrent Study
NorfloxacinStaphylococcus aureus16 µg/mL

These findings indicate that modifications to the imidazole structure can enhance antimicrobial efficacy and provide a basis for further development into therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide and analogous imidazole derivatives:

Compound Name Structural Features Synthesis Method Reported Biological Activity/Applications Key References
1-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide (Target) Imidazole-4-sulfonamide linked to 8-methylimidazopyridine-phenyl group Likely SNAr or cross-coupling (inferred) Hypothesized kinase inhibition; fluorescence potential (unconfirmed) N/A
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine core with imidazole and phenylenediamine substituents SNAr reaction Fluorescent properties; potential agrochemical applications
1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide Quinazoline-piperidine hybrid with dimethylimidazole-sulfonamide Unspecified (patent-derived) Likely designed for CNS targets due to quinazoline-piperidine motif
3,4,5-Trimethoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Methylimidazopyridine-phenyl linked to trimethoxybenzamide Commercial synthesis (catalog) Anticancer or antimicrobial activity (inference from analogs)

Key Observations:

Structural Complexity vs. Function: The target compound’s sulfonamide group enhances solubility and hydrogen-bonding capacity compared to the bipyridine derivative in , which prioritizes π-π stacking for fluorescence.

Synthetic Accessibility :

  • The SNAr reaction used in suggests feasible scalability for imidazole-bipyridine systems, whereas the target compound may require multi-step coupling (e.g., Suzuki-Miyaura for aryl linkages).

Biological Implications :

  • The trimethoxybenzamide analog in shares the methylimidazopyridine core with the target compound, implying shared mechanisms such as kinase inhibition (e.g., JAK/STAT pathway). However, the sulfonamide group in the target may confer distinct pharmacokinetic profiles (e.g., longer half-life).

Research Findings and Gaps

  • Fluorescence Potential: Derivatives like N-[4-(1-methylimidazol-2-yl)bipyridinyl]benzene-1,4-diamine exhibit strong fluorescence due to extended conjugation . The target compound’s imidazopyridine-phenyl system may similarly emit in the visible spectrum, but experimental validation is lacking.
  • Pharmacokinetic Profiles : Quinazoline-piperidine hybrids (e.g., ) often show enhanced bioavailability compared to purely aromatic systems. The target compound’s sulfonamide may improve aqueous solubility but reduce membrane permeability.
  • Therapeutic Hypotheses : Methylimidazopyridine derivatives (e.g., ) are frequently explored in oncology. The sulfonamide group in the target compound could modulate selectivity for sulfonamide-sensitive targets like carbonic anhydrase IX .

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